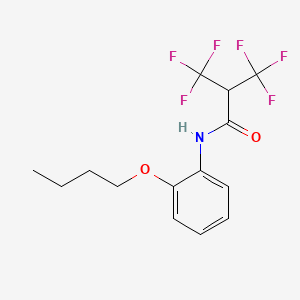![molecular formula C11H17Cl2NO B5310591 2-[(2-chlorobenzyl)amino]-2-methyl-1-propanol hydrochloride CAS No. 1050076-26-0](/img/structure/B5310591.png)
2-[(2-chlorobenzyl)amino]-2-methyl-1-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chlorobenzyl)amino]-2-methyl-1-propanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CBAM and has been found to exhibit promising properties as an anti-cancer agent, as well as a potential treatment for neurological disorders.
Wirkmechanismus
The mechanism of action of CBAM involves the inhibition of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is involved in the biosynthesis of cholesterol. CBAM inhibits HMG-CoA reductase by binding to the enzyme's active site, thereby preventing the conversion of HMG-CoA to mevalonate, a precursor for cholesterol synthesis. This inhibition of HMG-CoA reductase leads to a decrease in cholesterol levels in the cell, which has been linked to the anti-cancer properties of CBAM.
Biochemical and Physiological Effects
CBAM has been found to have significant effects on various biochemical and physiological processes in the body. Studies have shown that CBAM can induce cell cycle arrest, inhibit angiogenesis, and reduce inflammation. Additionally, CBAM has been found to have neuroprotective effects, making it a potential treatment option for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CBAM in lab experiments is its specificity for HMG-CoA reductase, which makes it a valuable tool for studying the role of cholesterol in various cellular processes. However, one limitation of CBAM is its potential toxicity, which must be taken into consideration when designing experiments.
Zukünftige Richtungen
The potential therapeutic applications of CBAM are vast, and there are numerous future directions for research in this area. One potential avenue is the development of CBAM-based therapies for cancer treatment, either as a standalone treatment or in combination with other anti-cancer agents. Additionally, further research is needed to fully understand the neuroprotective effects of CBAM and its potential as a treatment for neurological disorders. Finally, the development of CBAM analogs with improved efficacy and reduced toxicity is an area of ongoing research.
Synthesemethoden
The synthesis of CBAM involves the reaction of 2-chlorobenzylamine with 2-methyl-1-propanol in the presence of hydrochloric acid. The resulting product is then purified using a series of recrystallization steps to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
CBAM has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that CBAM has significant anti-cancer properties and can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. Additionally, CBAM has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-11(2,8-14)13-7-9-5-3-4-6-10(9)12;/h3-6,13-14H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOFMHJKFVDUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=CC=C1Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1050076-26-0 |
Source


|
| Record name | 1-Propanol, 2-[[(2-chlorophenyl)methyl]amino]-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050076-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-methylphenyl)urea](/img/structure/B5310509.png)
![6-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(3-pyridin-2-ylpropyl)nicotinamide](/img/structure/B5310514.png)
![1-(4-fluorophenyl)-2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]vinyl 4-fluorobenzoate](/img/structure/B5310524.png)
![6-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-2-pyridinecarbonitrile](/img/structure/B5310531.png)
![5-{3-methoxy-2-[3-(2-methylphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5310538.png)
![5-methyl-N-[1-(3-pyridinyl)pentyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5310550.png)
![2-(2-methoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5310561.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B5310575.png)
![3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B5310579.png)
![N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}isonicotinamide](/img/structure/B5310583.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5310593.png)
![1-({6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole](/img/structure/B5310599.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5310602.png)